Cas no 518990-15-3 (3-Buten-2-one, 1,1-dimethoxy-)

3-Buten-2-one, 1,1-dimethoxy- 化学的及び物理的性質
名前と識別子
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- 3-Buten-2-one, 1,1-dimethoxy-
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- インチ: 1S/C6H10O3/c1-4-5(7)6(8-2)9-3/h4,6H,1H2,2-3H3
- InChIKey: WFFFLBNVRHCOGY-UHFFFAOYSA-N
- SMILES: C(OC)(OC)C(=O)C=C
3-Buten-2-one, 1,1-dimethoxy- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-387404-0.5g |
1,1-dimethoxybut-3-en-2-one |
518990-15-3 | 0.5g |
$1056.0 | 2023-06-03 | ||
Enamine | EN300-387404-5.0g |
1,1-dimethoxybut-3-en-2-one |
518990-15-3 | 5g |
$3189.0 | 2023-06-03 | ||
Enamine | EN300-387404-0.1g |
1,1-dimethoxybut-3-en-2-one |
518990-15-3 | 0.1g |
$968.0 | 2023-06-03 | ||
Enamine | EN300-387404-10.0g |
1,1-dimethoxybut-3-en-2-one |
518990-15-3 | 10g |
$4729.0 | 2023-06-03 | ||
Enamine | EN300-387404-1.0g |
1,1-dimethoxybut-3-en-2-one |
518990-15-3 | 1g |
$1100.0 | 2023-06-03 | ||
Enamine | EN300-387404-0.25g |
1,1-dimethoxybut-3-en-2-one |
518990-15-3 | 0.25g |
$1012.0 | 2023-06-03 | ||
Enamine | EN300-387404-0.05g |
1,1-dimethoxybut-3-en-2-one |
518990-15-3 | 0.05g |
$924.0 | 2023-06-03 | ||
Enamine | EN300-387404-2.5g |
1,1-dimethoxybut-3-en-2-one |
518990-15-3 | 2.5g |
$2155.0 | 2023-06-03 |
3-Buten-2-one, 1,1-dimethoxy- 関連文献
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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9. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
3-Buten-2-one, 1,1-dimethoxy-に関する追加情報
3-Buten-2-one, 1,1-dimethoxy- (CAS No. 518990-15-3): A Comprehensive Overview of Its Applications and Recent Research Findings
3-Buten-2-one, 1,1-dimethoxy-, identified by the chemical abstracts service number CAS No. 518990-15-3, is a significant compound in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its unique structural and functional properties, has garnered considerable attention due to its versatile applications in synthetic chemistry, agrochemicals, and medicinal research. The presence of two methoxy groups at the 1-position of the 3-buten-2-one backbone imparts distinct reactivity and makes it a valuable intermediate in various chemical transformations.
The compound's structure, featuring a conjugated system with oxygen-containing functional groups, allows for diverse interactions with biological targets. This has led to its exploration in the development of novel pharmacophores and bioactive molecules. Recent studies have highlighted its potential role in the synthesis of 1,1-dimethoxy-3-buten-2-one derivatives, which exhibit interesting pharmacological properties. These derivatives have been investigated for their potential applications in treating various diseases, including neurological disorders and inflammatory conditions.
In synthetic chemistry, 3-butene-2-one, 1,1-dimethoxy- serves as a crucial building block for constructing more complex molecules. Its ability to undergo reactions such as oxidation, reduction, and condensation reactions makes it highly adaptable for use in multi-step synthetic pathways. Researchers have leveraged its reactivity to develop efficient synthetic routes for complex natural products and pharmaceutical intermediates. The compound's stability under various reaction conditions further enhances its utility as a synthetic precursor.
One of the most compelling aspects of 1,1-dimethoxy-3-buten-2-one is its role in medicinal chemistry. The methoxy groups provide a site for selective functionalization, enabling the creation of molecules with tailored biological activities. Recent studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory and antioxidant properties. These findings have spurred further investigation into its potential as a lead compound for drug discovery programs targeting chronic inflammatory diseases and oxidative stress-related conditions.
The agrochemical industry has also recognized the significance of CAS No. 518990-15-3 due to its potential as a precursor for bioactive agrochemicals. Researchers have explored its incorporation into novel herbicides and fungicides that offer improved efficacy and environmental safety. The compound's ability to interact with biological targets in plants suggests that it could be used to develop next-generation crop protection agents that are more sustainable and less harmful to non-target organisms.
Advances in computational chemistry and molecular modeling have further enhanced our understanding of the interactions between 3-butene-2-one, 1,1-dimethoxy- and biological systems. These tools have been instrumental in predicting the binding modes of this compound with target proteins and enzymes, providing insights into its mechanism of action. Such computational studies are crucial for guiding experimental efforts and optimizing the design of derivative compounds with enhanced pharmacological properties.
The development of green chemistry principles has also influenced the synthesis of CAS No. 518990-15-3. Researchers are increasingly focusing on environmentally friendly synthetic routes that minimize waste and reduce energy consumption. Innovations such as catalytic methods and solvent-free reactions have been explored to improve the sustainability of producing this compound on an industrial scale. These efforts align with global initiatives to promote sustainable chemical manufacturing practices.
Future research directions for 1,1-dimethoxy-3-buten-2-one derivatives include exploring their potential in nanotechnology and materials science. The unique electronic properties of this compound make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Additionally, its ability to form stable complexes with metal ions suggests applications in catalysis and material science.
In conclusion,3-butene-2-one, 1,1-dimethoxy, identified by CAS No. 518990-15-3, is a multifaceted compound with broad applications across multiple scientific disciplines. Its role in pharmaceutical research, synthetic chemistry, agrochemical development, and sustainable manufacturing underscores its importance as a valuable chemical entity. As research continues to uncover new applications and functionalities of this compound,its significance is expected to grow further, driving innovation in both academic and industrial settings.
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